METHYL 2-({[(1-PROPYL-4-PIPERIDYL)AMINO]CARBONYL}AMINO)BENZOATE
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Overview
Description
Methyl 2-({[(1-propyl-4-piperidyl)amino]carbonyl}amino)benzoate is an organic compound with the molecular formula C17H25N3O3. It is a derivative of benzoic acid and contains a piperidine ring, which is a common structural motif in many biologically active compounds .
Preparation Methods
The synthesis of methyl 2-({[(1-propyl-4-piperidyl)amino]carbonyl}amino)benzoate typically involves the reaction of 2-aminobenzoic acid with 1-propyl-4-piperidylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond . The resulting product is then esterified using methanol and an acid catalyst to yield the final compound .
Chemical Reactions Analysis
Methyl 2-({[(1-propyl-4-piperidyl)amino]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, to form different derivatives.
Scientific Research Applications
Methyl 2-({[(1-propyl-4-piperidyl)amino]carbonyl}amino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Mechanism of Action
The mechanism of action of methyl 2-({[(1-propyl-4-piperidyl)amino]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The piperidine ring in the compound is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction can lead to changes in neurotransmitter release and uptake, which may have therapeutic effects in neurological conditions .
Comparison with Similar Compounds
Methyl 2-({[(1-propyl-4-piperidyl)amino]carbonyl}amino)benzoate can be compared with other similar compounds such as:
Methyl 2-({[(1-methyl-4-piperidyl)amino]carbonyl}amino)benzoate: This compound has a similar structure but with a methyl group instead of a propyl group on the piperidine ring.
Methyl 2-({[(1-ethyl-4-piperidyl)amino]carbonyl}amino)benzoate: This compound has an ethyl group on the piperidine ring.
Methyl 2-({[(1-butyl-4-piperidyl)amino]carbonyl}amino)benzoate: This compound has a butyl group on the piperidine ring.
The uniqueness of this compound lies in its specific propyl substitution, which can influence its biological activity and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
methyl 2-[(1-propylpiperidin-4-yl)carbamoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-3-10-20-11-8-13(9-12-20)18-17(22)19-15-7-5-4-6-14(15)16(21)23-2/h4-7,13H,3,8-12H2,1-2H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCCNDDWQOFRRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)NC2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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